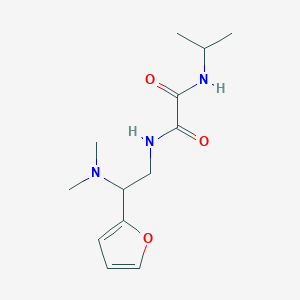

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

描述

N1-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative featuring a dimethylamino-substituted furan moiety and an isopropylamine side chain. This compound is structurally characterized by its hybrid heterocyclic (furan) and tertiary amine (dimethylamino) groups, which are known to influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-9(2)15-13(18)12(17)14-8-10(16(3)4)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYMQGUZJSFPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide with structurally related compounds, focusing on key features such as substituent effects, biological activity, and synthetic pathways.

Key Findings from Comparative Analysis

Antitumor Activity: The furoquinolinone derivative (IC₅₀ = 14.45 μM for P388 cells) and naphthalimide analogs (IC₅₀ < 1 μM for HeLa cells) exhibit superior antitumor activity compared to ranitidine-like furan derivatives, which lack direct cytotoxic mechanisms . The dimethylaminoethyl side chain in these compounds enhances DNA intercalation and cellular uptake, a feature shared with the target oxalamide compound .

Structural Influence on Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer systems compared to methacrylate analogs, suggesting that dimethylamino groups paired with aromatic systems enhance electron-donating capacity .

Synthetic Challenges: Suzuki coupling and iodonium salt-mediated reactions (used in naphthalimide synthesis) are critical for introducing dimethylamino-furan motifs, as seen in the target compound’s analogs .

Toxicity and Side Effects: Compounds lacking primary amines (e.g., naphthalimide derivatives) show reduced systemic toxicity compared to amonafide, a known DNA intercalator with severe side effects . This suggests that the tertiary amine (dimethylamino) in the target compound may offer a safer profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。